molecular formula C19H20ClNO3 B268434 2-(4-chlorophenyl)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

2-(4-chlorophenyl)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

カタログ番号 B268434
分子量: 345.8 g/mol
InChIキー: AYUUEDYHCMOMAV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-chlorophenyl)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component of the B-cell receptor signaling pathway, which plays a crucial role in the development and function of B-cells. TAK-659 has been extensively studied for its potential use in the treatment of B-cell malignancies, autoimmune diseases, and other disorders that involve aberrant B-cell signaling.

作用機序

2-(4-chlorophenyl)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide exerts its pharmacological effects by binding to the ATP-binding site of BTK, thereby preventing its activation and downstream signaling. BTK inhibition leads to the suppression of B-cell receptor signaling, which is essential for B-cell survival and proliferation. This results in the induction of apoptosis in B-cell malignancies and the suppression of autoantibody production in autoimmune diseases.
Biochemical and physiological effects:
This compound has been shown to selectively inhibit BTK in a dose-dependent manner, with minimal off-target effects on other kinases. In preclinical studies, this compound has demonstrated potent anti-proliferative and pro-apoptotic effects in B-cell malignancies, as well as anti-inflammatory effects in autoimmune diseases. This compound has also been shown to enhance the efficacy of other anti-cancer drugs such as venetoclax and lenalidomide.

実験室実験の利点と制限

2-(4-chlorophenyl)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has several advantages for use in laboratory experiments, including its high potency and selectivity for BTK, its well-characterized mechanism of action, and its ability to modulate B-cell receptor signaling in a dose-dependent manner. However, this compound has some limitations, such as its relatively short half-life and its potential for off-target effects at higher doses.

将来の方向性

There are several potential future directions for the use of 2-(4-chlorophenyl)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide in the treatment of various diseases. One area of interest is the development of combination therapies that target multiple components of the B-cell receptor signaling pathway, as well as other signaling pathways that contribute to disease pathogenesis. Another area of interest is the identification of biomarkers that can predict response to this compound therapy, and the development of personalized treatment strategies based on these biomarkers. Finally, there is ongoing research into the use of this compound in combination with other immunotherapeutic agents such as checkpoint inhibitors and CAR-T cells, to enhance the anti-tumor immune response and improve clinical outcomes.

合成法

2-(4-chlorophenyl)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide can be synthesized using a multi-step process that involves the coupling of 2-(4-chlorophenyl)acetic acid with 2-(tetrahydro-2-furanylmethoxy)aniline, followed by a series of chemical transformations including amidation, cyclization, and deprotection. The final product is obtained in high yield and purity, and can be further optimized for specific applications.

科学的研究の応用

2-(4-chlorophenyl)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has been extensively studied in vitro and in vivo for its potential use in the treatment of various diseases. In preclinical studies, this compound has shown potent and selective inhibition of BTK, leading to the suppression of B-cell receptor signaling and the induction of apoptosis in B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). This compound has also demonstrated efficacy in animal models of autoimmune diseases such as rheumatoid arthritis and lupus, where B-cell activation and autoantibody production play a critical role in disease pathogenesis.

特性

分子式

C19H20ClNO3

分子量

345.8 g/mol

IUPAC名

2-(4-chlorophenyl)-N-[2-(oxolan-2-ylmethoxy)phenyl]acetamide

InChI

InChI=1S/C19H20ClNO3/c20-15-9-7-14(8-10-15)12-19(22)21-17-5-1-2-6-18(17)24-13-16-4-3-11-23-16/h1-2,5-10,16H,3-4,11-13H2,(H,21,22)

InChIキー

AYUUEDYHCMOMAV-UHFFFAOYSA-N

SMILES

C1CC(OC1)COC2=CC=CC=C2NC(=O)CC3=CC=C(C=C3)Cl

正規SMILES

C1CC(OC1)COC2=CC=CC=C2NC(=O)CC3=CC=C(C=C3)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。